
1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C10H13BrO4. It is a derivative of benzene, where the benzene ring is substituted with bromine, methoxy, and methoxymethoxy groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene typically involves the bromination of 4,5-dimethoxy-2-(methoxymethoxy)benzene. One common method is the double Stille cross-coupling reaction. In this process, this compound is reacted with bis-(tributylstannyl)acetylene to produce diarylacetylene. This intermediate can then undergo further reactions, such as Diels–Alder cycloaddition, to form various derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the bromine atom or the aromatic ring.
Coupling Reactions: The compound can participate in coupling reactions, such as the Stille or Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and organostannanes or boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while oxidation can produce aldehydes or acids.
Applications De Recherche Scientifique
1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene involves its reactivity towards various chemical reagents. The bromine atom can act as a leaving group in substitution reactions, while the methoxy and methoxymethoxy groups can participate in electron-donating or withdrawing interactions. These properties make the compound versatile in forming new chemical bonds and structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-methoxybenzene
- 1-Bromo-4-methoxybenzene
- 1-Bromo-2,5-dimethoxybenzene
- 4-Bromo-1,2-dimethoxybenzene
Uniqueness
1-Bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene is unique due to the presence of both methoxy and methoxymethoxy groups on the benzene ring
Propriétés
Numéro CAS |
169776-14-1 |
|---|---|
Formule moléculaire |
C10H13BrO4 |
Poids moléculaire |
277.11 g/mol |
Nom IUPAC |
1-bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H13BrO4/c1-12-6-15-8-5-10(14-3)9(13-2)4-7(8)11/h4-5H,6H2,1-3H3 |
Clé InChI |
WMMGMMPFIATGIH-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=C(C(=C1)OC)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


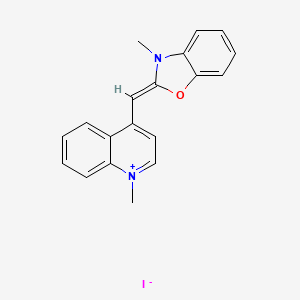
![N-[4-({4-[(4-acetylpiperazin-1-yl)carbonyl]benzyl}sulfamoyl)phenyl]acetamide](/img/structure/B14150743.png)
![3-[3-(2,4-Dinitrophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B14150748.png)
![4-(2-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B14150755.png)
![(4Z)-3-(4-nitrophenyl)-5-oxo-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14150760.png)
![4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol](/img/structure/B14150765.png)

![Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14150773.png)
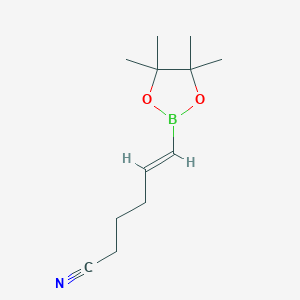
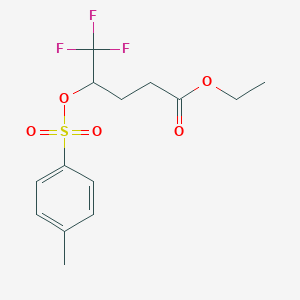
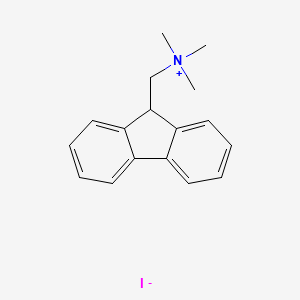
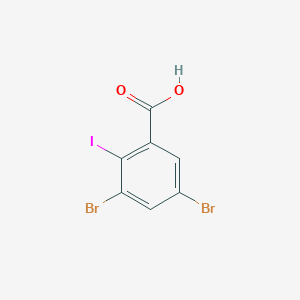
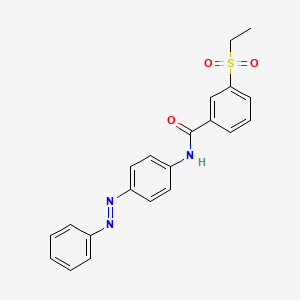
![2-[[2-(4-Methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile](/img/structure/B14150825.png)
